2,4-Dichloro-3-fluoroaniline
Overview
Description
Synthesis Analysis
Synthesis of halogenated anilines, including 2,4-dichloro-3-fluoroaniline, often involves halogenation reactions where specific positions on the aniline ring are selectively chlorinated or fluorinated. Techniques such as regioselective chlorination and fluorination are critical in obtaining the desired product with high purity and yield. Studies detail various synthetic routes, emphasizing the importance of controlling reaction conditions to achieve selectivity for the desired halogenation pattern.
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-3-fluoroaniline has been examined through crystallography and spectroscopic methods, revealing insights into its geometric configuration and intermolecular interactions. The arrangement of halogen atoms on the benzene ring significantly influences the molecule's electronic structure and reactivity. Studies have shown that the presence of chloro and fluoro groups can impact the molecule's overall stability and reactivity by altering electron distribution and molecular polarity.
Chemical Reactions and Properties
2,4-Dichloro-3-fluoroaniline participates in various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other groups. Its chemical properties are significantly influenced by the electronegative halogen atoms, making it a versatile intermediate in organic synthesis. Research has focused on understanding how these halogen substituents affect its reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of 2,4-dichloro-3-fluoroaniline, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. These properties are determined by the molecular structure and the nature of halogen substituents. Studies provide detailed measurements of these properties, facilitating the compound's use in various chemical processes.
Chemical Properties Analysis
The chemical properties of 2,4-dichloro-3-fluoroaniline, including acidity, basicity, and reactivity, are influenced by the electron-withdrawing effects of the chloro and fluoro groups. Research into its chemical behavior under different conditions helps in understanding its potential as a building block in organic synthesis, especially in constructing complex molecules with specific functional requirements.
For detailed information and further reading on 2,4-Dichloro-3-fluoroaniline, the following references are recommended:
- Crystal and molecular structure analysis (Betz, 2015)
- Synthesis and decomposition of fluorinated anilines (Zakrzewska et al., 2001)
- Chemical polymerization and properties of chloro and fluoroaniline derivatives (Kang & Yun, 1989)
Scientific Research Applications
The study of the crystal and molecular structure of related fluoroaniline compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, offers insights into their physical properties and potential applications in material science and molecular engineering (Betz, 2015).
Biofield energy treatment on 3-Chloro-4-fluoroaniline, used as an intermediate in pharmaceutical synthesis, demonstrates how such treatments can modify the physical, thermal, and spectral properties of these compounds, potentially influencing their usability in different applications (Trivedi et al., 2015).
The metabolism of 3-chloro-4-fluoroaniline in rats, using various spectroscopic and chromatographic techniques, provides valuable data on the biological interactions and breakdown of these compounds, which is critical for assessing their safety and potential biomedical applications (Duckett et al., 2006).
The chemical reactions of 4,5-dichloro-1,2,3-dithiazolium chloride with fluoroanilines, resulting in various compounds, underscore the reactivity and versatility of fluoroaniline derivatives in chemical synthesis (Besson & Rees, 1995).
Studies on the synthesis, decomposition, and thermal stability of 4-fluoroanilines contribute to understanding their potential use in industrial and chemical processes (Zakrzewska et al., 2001).
Research into the degradation of 3-fluoroaniline by Rhizobium sp. highlights the environmental aspects and biodegradability of fluoroanilines, which is essential for assessing their environmental impact (Zhao et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2,4-dichloro-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWZLHNQCQDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650424 | |
Record name | 2,4-Dichloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-fluoroaniline | |
CAS RN |
443-93-6 | |
Record name | 2,4-Dichloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.